molecular formula C16H11N3 B1261788 6-Amino-4,10-diazachrysene CAS No. 24902-11-2

6-Amino-4,10-diazachrysene

Cat. No.: B1261788
CAS No.: 24902-11-2
M. Wt: 245.28 g/mol
InChI Key: VKFHHGFQWFUCAN-UHFFFAOYSA-N
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Description

6-Amino-4,10-diazachrysene is a diaza-aromatic compound of significant interest in medicinal chemistry and biological research. Early investigations have demonstrated its potential as a tumor-growth inhibitory agent in studies involving mouse mammary cancer . Furthermore, research on related 1,7-diazachrysene chemotypes indicates that this class of compounds exhibits a promising ability to inhibit multiple, unrelated pathogenic targets. These include the botulinum neurotoxin serotype A light chain (BoNT/A LC), the malaria-causing parasite Plasmodium falciparum , and the Ebola filovirus in in vitro assays . The anti-malarial activity for related compounds is associated with a mechanism involving the inhibition of β-hematin formation, which is analogous to the action of 4-amino-7-chloroquinoline-based antimalarial drugs . It is important for researchers to note that some diazachrysene analogs have been studied for mutagenicity . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolino[8,7-h]quinolin-12-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3/c17-14-9-13-11(16-12(14)4-2-8-19-16)6-5-10-3-1-7-18-15(10)13/h1-9H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFHHGFQWFUCAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=CC(=C4C=CC=NC4=C3C=C2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70947796
Record name Quinolino[8,7-h]quinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24902-11-2
Record name 6-Amino-4,10-diazachrysene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024902112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinolino[8,7-h]quinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Amino 4,10 Diazachrysene and Its Derivatives

Strategies for Constructing the Diazachrysene Tetracyclic Core

The formation of the 4,10-diazachrysene (B1230801) tetracyclic system is a key challenge in the synthesis of these compounds. Several classical and contemporary organic reactions can be employed to build the B- or C-rings of the diazachrysene core.

Classical and Contemporary Cyclization Reactions for Ring Formation (e.g., B- or C-rings)

The construction of the B and C rings of the diazachrysene core can be achieved through various intramolecular cyclization strategies. These methods often involve the formation of carbon-carbon or carbon-nitrogen bonds to close the rings and build the polycyclic aromatic system. Superelectrophilic cyclizations, for instance, can be used to prepare aza-polycyclic aromatic compounds. researchgate.netfigshare.comnih.gov In these reactions, alkenyl-substituted N-heterocycles react in a superacidic medium like triflic acid to generate dicationic intermediates that undergo cyclization. figshare.comnih.gov

Another powerful strategy is the use of intramolecular Diels-Alder reactions. Stabilized 2-amino-1,3-dienes can participate in these reactions with pendant dienophiles to construct complex polycyclic frameworks with high stereocontrol. nih.gov These dienes can be prepared through palladium-mediated coupling reactions and show reactivity comparable to 2-oxodienes. nih.gov This approach has been successfully applied to the synthesis of tetracyclic model systems of other complex natural products and could be adapted for the construction of the diazachrysene core. nih.gov

Bischler-Napieralski and Related Annulation Approaches

The Bischler-Napieralski reaction is a classic method for the synthesis of dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). rsc.orgnih.govresearchgate.netnrochemistry.comwikipedia.orgjk-sci.com This reaction proceeds via an intramolecular electrophilic aromatic substitution. rsc.orgresearchgate.netwikipedia.orgjk-sci.com The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines. rsc.orgwikipedia.org

While traditionally used for isoquinoline (B145761) synthesis, the principles of the Bischler-Napieralski reaction can be extended to the construction of more complex polycyclic N-heteroaromatics. nih.govmedsci.cn For the synthesis of a diazachrysene core, a suitably substituted naphthalene (B1677914) derivative bearing two β-ethylamide functionalities could theoretically undergo a double Bischler-Napieralski cyclization to form the B and C rings. The reaction is most effective when the aromatic ring is activated with electron-donating groups. nrochemistry.comjk-sci.com

The mechanism of the Bischler-Napieralski reaction can proceed through two main pathways: one involving a dichlorophosphoryl imine-ester intermediate and another involving a nitrilium ion intermediate. rsc.orgnrochemistry.comwikipedia.org The reaction conditions can influence which mechanism is predominant. nrochemistry.comwikipedia.org

ReagentConditionsProductReference
POCl₃, P₂O₅, or ZnCl₂Refluxing acidic conditions3,4-Dihydroisoquinolines nih.govnrochemistry.com
Tf₂O, PPA-3,4-Dihydroisoquinolines from β-arylethylcarbamates rsc.orgwikipedia.org

Transition Metal-Catalyzed Cyclization Processes

Transition metal-catalyzed reactions offer powerful and versatile methods for the construction of complex cyclic molecules, including the diazachrysene core. rsc.orgnih.govnih.govmdpi.comresearchgate.net These reactions often proceed with high efficiency and selectivity under mild conditions. Strategies such as C-H activation and annulation are particularly valuable for building polycyclic aromatic systems. rsc.orgnih.govmdpi.com

For instance, rhodium-catalyzed cascade C-H activation and alkyne annulation have been used in the electrochemical synthesis of aza-polycyclic aromatic hydrocarbons (aza-PAHs). nih.gov This method allows for a modular approach to complex nitrogen-containing aromatic systems. Similarly, palladium-catalyzed annulation reactions involving C-H activation have been developed for the synthesis of various heterocyclic and polycyclic compounds. nih.govresearchgate.net

A specific example that could be adapted for diazachrysene synthesis is the intramolecular direct C-H arylation. A diazachrysene derivative with bromine substituents can undergo an intramolecular cyclization via a direct arylation reaction to form a π-extended aza-PAH. nii.ac.jpresearchgate.net This demonstrates the utility of transition metal catalysis in the final steps of constructing complex aza-aromatic systems.

Multicomponent Reaction (MCR) Approaches to Diazachrysene Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates substantial portions of all the starting materials. This approach is particularly well-suited for the synthesis of complex molecules like diazachrysenes.

Povarov Reaction and its Applications in Azachrysene Chemistry

The Povarov reaction is a powerful multicomponent reaction that is widely used for the synthesis of quinoline (B57606) derivatives. beilstein-journals.orgnih.govresearchgate.net It is an aza-Diels-Alder reaction involving the [4+2] cycloaddition of an N-arylimine with an electron-rich alkene. nih.gov The reaction can be performed as a three-component reaction between an aromatic amine, an aldehyde, and an alkene. beilstein-journals.org

The Povarov reaction has been successfully applied to the synthesis of tetraaryl-4,10-diazachrysene derivatives. nii.ac.jpresearchgate.netresearchgate.net In this approach, a double Povarov reaction of 1,5-naphthalenediamine (B122787) with an aldehyde and an alkyne is performed. nii.ac.jp The initial reaction between 1,5-naphthalenediamine and the aldehyde forms a diimine intermediate, which then reacts with the alkyne in the presence of a Lewis acid (e.g., BF₃·OEt₂) and an oxidant (e.g., DDQ) to yield the diazachrysene core. nii.ac.jp

A tandem Povarov reaction followed by reductive amination has been reported for the synthesis of 6-aminoquinoline (B144246) derivatives, suggesting a potential route to 6-Amino-4,10-diazachrysene. acs.org This strategy involves a Povarov reaction, followed by oxidation of the resulting dihydroquinoline and subsequent reduction of an imine. acs.org

ReactantsCatalyst/ReagentsProductYieldReference
1,5-Naphthalenediamine, Benzaldehyde, PhenylacetyleneAcetic acid, BF₃·OEt₂, DDQ1,3,7,9-Tetraphenyl-4,10-diazachrysene68% nii.ac.jp
Aromatic amines, Aromatic aldehydes, 2-EthynylanilineInCl₃Substituted quinolines- nih.gov

Electrochemical Multicomponent Reaction Strategies

Electrochemical methods are emerging as green and efficient tools in organic synthesis. uni-goettingen.denih.gov Electrochemical multicomponent reactions can be used to construct complex molecules under mild conditions, often avoiding the need for harsh reagents. rsc.org

The electrochemical synthesis of aza-polycyclic aromatic hydrocarbons has been demonstrated through rhoda-electrocatalyzed domino alkyne annulations. nih.gov This approach utilizes a rhodium catalyst in an electrochemical setup to effect a cascade of C-H activation and alkyne annulation reactions, leading to the formation of complex aza-PAHs. nih.gov A key feature of this method is its unique functional group tolerance, which allows for the presence of reactive groups like iodo and azido (B1232118) functionalities. nih.gov

While a specific electrochemical multicomponent reaction for the synthesis of this compound has not been explicitly reported, the existing methodologies for the electrochemical synthesis of aza-PAHs provide a strong foundation for the development of such a process. nih.govrsc.org These strategies offer a promising avenue for the environmentally friendly and efficient construction of this complex heterocyclic system.

Functionalization and Derivatization Methodologies for this compound

The inherent reactivity of the this compound core allows for a range of chemical modifications. These transformations are crucial for extending the π-conjugation, introducing functional side-chains, and constructing more complex, condensed aza-PAH systems. The following sections detail the key methodologies utilized for the derivatization of this important heterocyclic compound.

The introduction of aminoalkyl side-chains to the this compound skeleton is a key strategy for modulating its solubility and intermolecular interactions. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. A common approach involves the initial synthesis of a halogenated diazachrysene precursor, most commonly at the 6-position. This halo-derivative then serves as an electrophilic substrate for reaction with a variety of aminoalkylamines.

The reaction proceeds by the attack of the amine nucleophile on the electron-deficient carbon atom bearing the halogen, leading to the displacement of the halide and the formation of a new carbon-nitrogen bond. The efficiency of this substitution is influenced by factors such as the nature of the halogen, the nucleophilicity of the amine, and the reaction conditions, including solvent and temperature. The presence of the nitrogen atoms within the chrysene (B1668918) framework activates the ring system towards nucleophilic attack, facilitating these transformations. This methodology provides a versatile route to a library of 6-(aminoalkyl)-4,10-diazachrysene derivatives with varying side-chain lengths and functionalities.

To enhance the electronic properties of this compound for applications in organic electronics, extension of the π-conjugated system is essential. Direct arylation polycondensation has emerged as a powerful tool for this purpose. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between the diazachrysene core and various aromatic or heteroaromatic units, leading to the formation of π-conjugated polymers.

This method avoids the need for pre-functionalized organometallic reagents, proceeding directly via the activation of C-H bonds. For instance, the reaction of a halogenated this compound with an aryl boronic acid in a Suzuki-Miyaura coupling is a common strategy. nih.govlibretexts.orgorganic-chemistry.orgharvard.edu The choice of catalyst, ligands, and reaction conditions is critical to control the regioselectivity and efficiency of the polymerization, ultimately influencing the properties of the resulting polymer. rsc.orgnih.gov Iron-mediated direct C-H arylation with arylboronic acids has also been explored as a novel approach. rsc.org

A key strategy for creating larger, more complex aza-PAH systems involves the intramolecular cyclization of suitably functionalized this compound derivatives. This approach is particularly valuable for synthesizing materials with extended planarity and unique photophysical properties. A notable example is the use of intramolecular direct C-H arylation. nii.ac.jp

In this methodology, a diazachrysene derivative bearing appropriately positioned aryl and halide substituents can undergo a palladium-catalyzed intramolecular cyclization. This reaction forges a new carbon-carbon bond, leading to the formation of a fused ring system. For instance, the intramolecular direct arylation of a diazachrysene derivative with bromine substituents can lead to the formation of π-extended aza-PAHs with ten fused benzene (B151609) rings. nii.ac.jp This method provides a straightforward route to condensed azaperylene molecules, which exhibit long-wavelength absorption and emission due to their extended π-conjugation. nii.ac.jp

Selective halogenation of the this compound core is a crucial step for subsequent functionalization through cross-coupling reactions. Electrophilic aromatic substitution is the primary method for introducing halogen atoms such as bromine or chlorine onto the aromatic framework. wikipedia.orglibretexts.org The regioselectivity of the halogenation is influenced by the directing effects of the amino group and the nitrogen atoms within the heterocyclic system, as well as the choice of halogenating agent and reaction conditions. nih.gov For instance, electrophilic bromination can be achieved using reagents like N-bromosuccinimide (NBS).

Once halogenated, these positions become versatile handles for a variety of transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Hartwig-Buchwald reactions, can then be employed to introduce a wide range of substituents, including aryl, alkynyl, and amino groups. nih.gov This allows for precise control over the final structure and properties of the this compound derivative.

Comparative Analysis of Synthetic Efficiency, Regioselectivity, and Scalability

The various synthetic methodologies for the derivatization of this compound each present distinct advantages and disadvantages in terms of efficiency, regioselectivity, and scalability.

Methodology Synthetic Efficiency Regioselectivity Scalability Key Considerations
Nucleophilic Substitution Generally high yields for activated substrates.High, dictated by the position of the leaving group.Readily scalable for laboratory synthesis.Requires pre-functionalization with a leaving group.
Direct Arylation Polycondensation Moderate to high yields, dependent on catalyst and monomer purity.Can be challenging to control in polymerization, leading to structural defects.Scalability can be an issue due to catalyst costs and purification challenges.Offers direct C-H functionalization, avoiding organometallic reagents.
Intramolecular Cyclization Yields can be variable, sensitive to substrate geometry and reaction conditions.Excellent, as it is an intramolecular process.Generally performed on a smaller scale due to precursor complexity.Powerful method for creating complex, fused systems.
Selective Halogenation High yields are often achievable.Can be difficult to control, potentially leading to mixtures of isomers.Scalable, but purification of isomers can be challenging.A crucial step for subsequent cross-coupling reactions.

Table 1: Comparative Analysis of Synthetic Methodologies

Advanced Spectroscopic and Structural Characterization of 6 Amino 4,10 Diazachrysene

X-ray Crystallography for Solid-State Molecular Structure Elucidation

The conformation of 6-Amino-4,10-diazachrysene in the solid state would be dictated by a balance of intramolecular steric interactions and intermolecular packing forces, such as hydrogen bonding and π-π stacking. The amino substituent at the 6-position is expected to influence the local geometry and participate in intermolecular hydrogen bonding, which would significantly impact the crystal packing.

The planarity of the tetracyclic system is of key interest. Dihedral angle analysis of similar heterocyclic systems often reveals slight deviations from planarity, which can be crucial for their biological activity or material properties. It is anticipated that the diazachrysene core in this compound would be largely planar, but with the possibility of minor twisting or buckling of the rings. The orientation of the amino group relative to the aromatic plane would also be a critical conformational parameter.

Table 1: Predicted Crystallographic Parameters for this compound

Parameter Predicted Value/Range
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pbca
C-C Bond Lengths (aromatic) 1.36 - 1.45 Å
C-N Bond Lengths (in ring) 1.33 - 1.38 Å
C-NH₂ Bond Length ~1.36 Å

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide a wealth of information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum is expected to show a series of signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons on the diazachrysene core. The exact chemical shifts would be influenced by the positions of the nitrogen atoms and the amino group. The protons closer to the nitrogen atoms would likely be deshielded and appear at a lower field. The amino group protons would likely appear as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The carbon atoms bonded to nitrogen would have characteristic chemical shifts. Supplementary data for related (alkylamino)-4,10-diazachrysene hydrochlorides confirm the recording of ¹H and ¹³C NMR spectra for structural elucidation bg.ac.rs.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in a suitable deuterated solvent

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aromatic CH 7.0 - 9.0 110 - 150
Quaternary C - 120 - 155
C-N (ring) - 145 - 160
C-NH₂ - ~148

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Assignment

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint that allows for the identification of functional groups. For this compound, the IR spectrum would exhibit several key absorption bands.

The N-H stretching vibrations of the primary amino group are expected to appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic system would give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. The N-H bending vibration of the amino group would likely be found around 1600 cm⁻¹. For related diazachrysene derivatives, IR spectra have been recorded to confirm their structures researchgate.net.

Table 3: Key Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Stretch (Amino) 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
C=C and C=N Stretch (Aromatic) 1400 - 1650
N-H Bend (Amino) 1580 - 1650

Investigation of Photophysical Properties

The photophysical properties of a molecule describe its interaction with light, including absorption and emission processes. The extended π-conjugated system of this compound suggests that it will exhibit interesting photophysical behavior.

The UV-Visible absorption spectrum is expected to show strong absorption bands in the UV and possibly the visible region, corresponding to π-π* electronic transitions within the diazachrysene core. The position and intensity of these bands would be sensitive to the solvent polarity.

Upon excitation, the molecule may exhibit fluorescence. The fluorescence emission spectrum would typically be a mirror image of the longest-wavelength absorption band. The fluorescence quantum yield (the efficiency of the emission process) and the fluorescence lifetime are key parameters that characterize the excited state of the molecule. Studies on related tetraquinolines, which are structurally similar to diazachrysene derivatives, have shown that they can be strongly emissive, with their fluorescence properties being highly dependent on factors like protonation and metal ion coordination acs.org. It is plausible that the amino group in this compound could also play a role in modulating its photophysical properties through intramolecular charge transfer processes. The synthesis and study of related aza-polycyclic aromatic hydrocarbons have often included an evaluation of their photophysical properties due to their potential in applications such as organic light-emitting diodes (OLEDs) researchgate.net.

Table 4: Predicted Photophysical Properties of this compound

Property Predicted Value/Characteristic
Absorption Maximum (λ_max) 300 - 450 nm
Molar Absorptivity (ε) 10⁴ - 10⁵ M⁻¹cm⁻¹
Emission Maximum (λ_em) 400 - 550 nm
Stokes Shift 50 - 100 nm

Computational and Theoretical Investigations of 6 Amino 4,10 Diazachrysene

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined using its electron density, a function of only three spatial coordinates, rather than a complex many-electron wave function. wikipedia.orgaimspress.com This approach offers a balance of accuracy and computational cost, making it a standard tool in computational chemistry. wikipedia.orgaimspress.com

Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in the molecule must be determined. This process is known as geometry optimization. Using DFT, researchers can calculate the forces on each atom and systematically adjust their positions until a minimum energy structure—a stable conformation—is found. scielo.br For complex molecules, multiple low-energy conformations may exist, and computational methods can help identify the most likely structures. scielo.br

In studies of related complex heterocyclic systems like diazachrysene derivatives, geometry optimization is a critical first step. scholarsresearchlibrary.com For instance, research on 1,7-bis(aminoalkyl)diazachrysene derivatives involved full geometry optimization using DFT at the B3LYP/6-31G(d,p) level to obtain the necessary electronic structures for further analysis. scholarsresearchlibrary.com Similarly, DFT calculations have been employed to determine and analyze the non-planar, saddle-shaped 3D structures of related dimeric diazachrysene compounds. chemrxiv.org This foundational analysis is essential for understanding how the molecule will interact with biological targets. The process typically involves:

Initial Structure Generation: A 2D drawing of 6-Amino-4,10-diazachrysene is converted into an initial 3D structure.

Energy Minimization: An algorithm systematically alters bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. Semi-empirical methods like RM1 can be used for initial, less computationally intensive optimizations before a more rigorous DFT calculation is performed. scielo.br

Conformational Search: For flexible molecules, a search for different stable conformers is conducted to ensure the global minimum energy structure is found.

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are vital for understanding a molecule's chemical reactivity and electronic properties. researchgate.net

HOMO: Represents the orbital from which an electron is most likely to be donated (a nucleophilic center). A higher HOMO energy suggests a greater ability to donate electrons.

LUMO: Represents the orbital to which an electron is most likely to be accepted (an electrophilic center). A lower LUMO energy indicates a greater ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net

FMO analysis, derived from DFT calculations, would be instrumental in characterizing the electronic nature of this compound. The resulting data provides insight into its potential as an electron donor or acceptor, which is fundamental to its interaction with other molecules, including biological receptors.

ParameterDescriptionSignificance for this compound
E(HOMO) Energy of the Highest Occupied Molecular OrbitalIndicates the molecule's capacity to act as an electron donor.
E(LUMO) Energy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's capacity to act as an electron acceptor.
ΔE (LUMO-HOMO) Energy gap between LUMO and HOMOCorrelates with chemical reactivity, kinetic stability, and the energy of electronic transitions (color).

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). wikipedia.orgexcli.de These models take the form of an equation:

Activity/Property = f (Molecular Descriptors) + error wikipedia.org

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. excli.de Once a statistically robust model is developed and validated, it can be used to predict the activity or properties of new, unsynthesized compounds, thereby guiding drug discovery and materials science. wikipedia.orgmeilerlab.org While specific QSAR models for this compound are not detailed in the literature, extensive QSAR studies have been performed on its close relatives, the 1,7-bis(aminoalkyl)diazachrysene derivatives, demonstrating the utility of this approach for this class of compounds. scholarsresearchlibrary.combg.ac.rs

The Klopman-Peradejordi-Gómez (KPG) method is a specific type of QSAR analysis that seeks to establish a direct, formal relationship between the electronic structure of a molecule and its biological activity. researchgate.netchemrj.org This method has been successfully applied to understand the inhibitory activity of 1,7-bis(aminoalkyl)diazachrysene derivatives against targets like the Botulinum neurotoxin serotype A light chain (BoNT/A LC). scholarsresearchlibrary.comuchile.cl

The KPG approach involves calculating a large number of local atomic reactivity indices for each atom in a common molecular skeleton. chemrj.org These indices are derived from the quantum chemical calculations (e.g., DFT) and represent aspects like charge distribution, electrophilicity, and nucleophilicity. A multiple linear regression analysis is then performed to find the combination of these indices that best correlates with the observed biological activity. chemrj.org For a study of this compound, this method could identify the specific atoms and electronic properties on the diazachrysene core that are critical for a given biological interaction.

Commonly Used Local Atomic Reactivity Indices in KPG Method

Index Type Description
Net Charges Distribution of electron density across the atoms.
Local Atomic Dipole Moments Measure of local charge separation.
Local Electron Energy Energy associated with the electrons on a specific atom.
Electrophilic/Nucleophilic Superdelocalizabilities Indices of an atom's ability to participate in orbital-controlled reactions.

| Local Molar Refractivity | Contribution of an atom to the total molar refractivity, related to polarizability. |

Beyond the KPG method, broader QSAR and QSPR models use a wide variety of molecular descriptors calculated from 2D or 3D structures. bg.ac.rsresearchgate.net For a series of 1,7-bis(aminoalkyl)diazachrysene derivatives, QSAR models were developed to understand their activity against pathogens like Plasmodium falciparum and Ebola filovirus. bg.ac.rs These models indicated the importance of several classes of molecular descriptors.

2D Descriptors: These are calculated from the 2D representation of the molecule and include properties like molecular weight, atom counts, and topological indices that describe connectivity.

3D Descriptors: These require an optimized 3D conformation and describe the molecule's shape, volume, and surface area properties. nih.gov

Key Descriptor Classes for Diazachrysene Derivatives

Descriptor Class Examples Relevance
Hydrophobicity logP, Hydrophobic Surface Area Crucial for membrane permeability and reaching biological targets. bg.ac.rs
Electronic Dipole Moment, Electron Density Governs electrostatic interactions and reaction propensity. bg.ac.rs
Steric/Topological Molecular Volume, Shape Indices Defines how the molecule fits into a binding site. nih.gov

| H-Bonding | Number of H-bond donors/acceptors | Key for specific interactions with protein residues. bg.ac.rs |

Theoretical Studies of Reaction Mechanisms and Pathways

DFT and other quantum chemical methods are not only used to study static molecules but also to model the course of chemical reactions. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, researchers can map out a complete reaction energy profile. This allows for the determination of activation energies, which control the rate of a reaction, and reaction energies, which determine the thermodynamic feasibility.

For complex heterocyclic systems, DFT calculations have been used to gain insight into reaction mechanisms that lead to their formation. For example, in the synthesis of related tetraquinolines, DFT was used to compare different reaction pathways and explain why the choice of a specific reagent led to a significantly higher product yield. chemrxiv.org The calculations revealed the relative stabilities of key reaction intermediates, providing a rationale for the experimental observations. chemrxiv.org

For this compound, theoretical studies could be applied to:

Optimize Synthetic Routes: By comparing the activation energies of different potential synthetic pathways, computational chemistry can help identify the most efficient and highest-yielding methods before extensive lab work is undertaken.

Predict Metabolic Pathways: The interaction of this compound with metabolic enzymes (like Cytochrome P450) could be modeled to predict likely sites of metabolic attack (e.g., oxidation) and the resulting metabolites.

Understand Photochemistry: By calculating the energies of excited states, it is possible to predict how the molecule might behave upon exposure to light, including potential degradation pathways or fluorescence properties.

Computational Methodologies for Molecular Design and Virtual Screening

In the quest for novel therapeutic agents, computational methods have become indispensable tools, accelerating the drug discovery process by enabling the rational design and screening of vast chemical libraries. jocpr.comnih.gov These in silico techniques, broadly categorized as structure-based and ligand-based, allow researchers to predict the biological activity of compounds and optimize their molecular structures for enhanced efficacy and better pharmacokinetic profiles. jocpr.comnih.gov One powerful approach within this domain is the development of Quantitative Structure-Activity Relationship (QSAR) models. openbioinformaticsjournal.com QSAR modeling establishes a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities. openbioinformaticsjournal.comimist.ma This relationship is then used to predict the activity of new or untested molecules, guiding chemists in prioritizing which compounds to synthesize and test, thereby saving significant time and resources. jocpr.comimist.ma

The fundamental principle of QSAR is that the biological effect of a chemical is a function of its molecular properties. imist.ma These properties, known as molecular descriptors, can encompass a wide range of attributes including steric effects, electronic properties (like electron affinity and dipole moments), hydrophobicity, and topology. openbioinformaticsjournal.comsemanticscholar.org By employing statistical methods such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), researchers can build robust models that identify the key molecular features driving biological activity. semanticscholar.org Such computational studies have been applied to various heterocyclic compounds, including derivatives of the 4,10-diazachrysene (B1230801) scaffold, to understand their potential as inhibitors of various pathogens.

Electron-Ion Interaction Potential (EIIP) and Average Quasi Valence Number (AQVN) Analysis

A notable ligand-based virtual screening method utilizes two specific molecular descriptors: the Electron-Ion Interaction Potential (EIIP) and the Average Quasi Valence Number (AQVN). nih.gov These parameters are unique in that they describe the long-range intermolecular interactions between biological molecules, which are crucial for molecular recognition and binding. nih.gov The EIIP value represents the average energy of valence electrons, while the AQVN is related to the electronic charge distribution within the molecule.

The core premise of this approach is that small molecules possessing similar EIIP and AQVN values are likely to interact with a common biological target and thus may exhibit similar therapeutic properties. nih.gov This allows for the rapid in silico screening of large compound databases to identify potential drug candidates. The methodology involves defining a specific domain within the EIIP/AQVN space that is characteristic of known active compounds against a particular target. For instance, in the search for Ebola virus inhibitors, a specific "Ebola Virus Infection Inhibitors Space" (EVIIS) was identified with AQVN values ranging from 2.3 to 2.7 and EIIP values between 0.0829 and 0.0954 Ry. nih.gov Compounds from a library that fall within this defined space are then prioritized for further experimental testing. This approach has been highlighted as relevant for diazachrysene-based compounds identified as potential filovirus inhibitors. nih.gov

Table 1: Representative EIIP/AQVN Space for Antiviral Activity

ParameterCharacteristic RangeTarget
AQVN2.3 - 2.7Ebola Virus Inhibitors
EIIP (Ry)0.0829 - 0.0954Ebola Virus Inhibitors
Data sourced from a study on small molecule inhibitors of Ebola virus infection.
Source: nih.gov

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular Docking is a prominent structure-based computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. fip.orgfrontierspartnerships.org The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function, which calculates the free energy of binding. nih.govnih.gov This method provides valuable insights into the ligand-receptor interactions at an atomic level, such as hydrogen bonds and hydrophobic interactions, which are critical for the stability of the complex. frontierspartnerships.org

In studies of compounds structurally related to this compound, molecular docking has been instrumental. For example, in the development of antimalarial agents, docking simulations of quinazoline (B50416) derivatives against the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) protein target helped identify compounds with superior binding affinities compared to standard drugs. nih.gov The results of a typical docking study include the binding energy (often represented as a docking score), the predicted pose of the ligand in the active site, and a detailed map of the interacting amino acid residues. d-nb.infoorientjchem.org

Table 2: Illustrative Molecular Docking Results

LigandTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Derivative C-02Pf-DHODH-173.528 (Re-rank Score)Not specified in source
AlaceprilhACE2 Receptor-8.1GLN 42, TYR 83, LYS 353
LisinoprilhACE2 Receptor-7.9GLN 42, GLU 375, SER 43
This table presents example data from various molecular docking studies to illustrate typical outputs. The data for Derivative C-02 is from a study on quinazolines against a malaria target nih.gov, while the data for Alacepril and Lisinopril is from a study against the hACE2 receptor nih.gov.

Molecular Dynamics (MD) Simulations complement molecular docking by providing a dynamic view of the ligand-receptor complex. nih.govwikipedia.org While docking provides a static snapshot of the binding pose, MD simulations track the movements of atoms and molecules over time by solving Newton's equations of motion. wikipedia.orggithub.io This allows researchers to assess the stability of the predicted binding pose, observe conformational changes in both the ligand and the protein, and gain a deeper understanding of the thermodynamics and kinetics of the binding process. frontierspartnerships.orgnih.gov

An MD simulation begins with the coordinates from a docked complex and simulates the system's evolution over a period, typically nanoseconds to microseconds. frontierspartnerships.orgnih.gov Key analyses performed on the simulation trajectory include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. frontierspartnerships.org By observing the interactions over time, MD simulations can confirm the persistence of key hydrogen bonds or other interactions identified in docking, thus validating the proposed binding mode. frontierspartnerships.org This integrated approach of docking followed by MD simulation is a powerful strategy for identifying and optimizing promising drug candidates. frontierspartnerships.orgnih.gov

Reactivity and Mechanistic Studies of 6 Amino 4,10 Diazachrysene

Intrinsic Reactivity Profile of the Diazachrysene Core

The diazachrysene core is an aza-polycyclic aromatic hydrocarbon (aza-PAH). The introduction of nitrogen atoms into the chrysene (B1668918) structure significantly alters its electronic landscape. nii.ac.jp These nitrogen atoms generally lower the energy levels of the frontier molecular orbitals, which can enhance stability against oxidative degradation. nii.ac.jp The diazachrysene backbone itself is characterized by a high degree of planarity, which facilitates π-π stacking interactions in the solid state. researchgate.net

The reactivity of the diazachrysene core is influenced by the positions of the nitrogen atoms. In 4,10-diazachrysene (B1230801), the nitrogen atoms are located in the outer rings, which can influence the susceptibility of various positions to electrophilic or nucleophilic attack. The presence of these heteroatoms creates regions of both electron deficiency and relative electron richness within the aromatic system.

Role of the 6-Amino Group in Modulating Reactivity

The introduction of an amino group at the 6-position of the 4,10-diazachrysene scaffold introduces a potent electron-donating group. This group significantly modulates the reactivity of the entire molecule. The amino group increases the electron density of the aromatic system, particularly at the ortho and para positions relative to its point of attachment. This enhanced nucleophilicity makes the ring system more susceptible to electrophilic attack.

Conversely, the increased electron density can decrease the ring's susceptibility to nucleophilic aromatic substitution, unless other strongly electron-withdrawing groups are present. The amino group can also be protonated in acidic conditions, forming an ammonium (B1175870) salt. This protonation drastically alters its electronic influence, transforming it into an electron-withdrawing group and thereby changing the reactivity of the diazachrysene core.

Investigation of Intramolecular Cyclization and Rearrangement Pathways

Intramolecular cyclization reactions are a key strategy for the synthesis of extended aza-PAH systems from diazachrysene precursors. researchgate.net For instance, diazachrysene derivatives bearing appropriate substituents, such as bromo groups, can undergo intramolecular direct C-H arylation to form more complex, condensed aza-perylene-like molecules. nii.ac.jpresearchgate.net These reactions are typically catalyzed by transition metals, such as palladium, and often require high temperatures to proceed. researchgate.net

The potential for rearrangement reactions in 6-amino-4,10-diazachrysene and its derivatives is an area of ongoing investigation. Under certain conditions, such as strong acid or high temperatures, migrations of substituents or rearrangements of the carbon skeleton could potentially occur, although specific examples for this particular isomer are not extensively documented in the reviewed literature.

Electrophilic and Nucleophilic Substitution Reactions on the Aza-PAH Framework

The aza-PAH framework of this compound is subject to both electrophilic and nucleophilic substitution reactions, with the outcome being highly dependent on the reaction conditions and the nature of the attacking species.

Electrophilic Substitution:

In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. themasterchemistry.comsinica.edu.tw The presence of the electron-donating amino group at the 6-position is expected to direct incoming electrophiles to the ortho and para positions. However, the nitrogen atoms in the diazachrysene core are electron-withdrawing and will deactivate the rings they are in towards electrophilic attack. Therefore, the substitution pattern will be a result of the interplay between these activating and deactivating effects.

Nucleophilic Substitution:

Nucleophilic aromatic substitution (SNAr) typically occurs when a nucleophile replaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups. libretexts.orggatech.edu While the amino group is generally activating for electrophilic substitution, the nitrogen atoms in the 4- and 10-positions make the diazachrysene ring system more susceptible to nucleophilic attack, especially at positions ortho and para to the ring nitrogens. libretexts.org For example, chloro-substituted diazachrysenes can undergo nucleophilic substitution with various amines to generate aminoalkyl-substituted derivatives. bg.ac.rs The reaction often requires elevated temperatures and can be facilitated by microwave irradiation. bg.ac.rs

Reaction TypeAttacking SpeciesEffect of 6-Amino GroupEffect of Ring NitrogensLikely Positions of Attack
Electrophilic Substitution Electrophile (e.g., Br⁺)Activating, ortho/para directingDeactivatingPositions activated by the amino group and not strongly deactivated by the ring nitrogens.
Nucleophilic Substitution Nucleophile (e.g., RNH₂)Deactivating (unless protonated)Activating, ortho/para directingPositions ortho/para to the ring nitrogens, especially if a good leaving group is present.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding and optimizing synthetic procedures.

Reaction Kinetics:

The rates of both electrophilic and nucleophilic substitution reactions are influenced by the electronic properties of the substrate. The electron-donating amino group will generally increase the rate of electrophilic substitution. For nucleophilic substitutions, the presence of the ring nitrogens is expected to accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate. libretexts.org Reaction conditions such as temperature, solvent, and catalyst play a significant role in the reaction kinetics. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times for the nucleophilic substitution on the diazachrysene core. bg.ac.rs

Thermodynamic Considerations:

Molecular Basis of Biological Interactions in Vitro Studies

Molecular Interactions with Deoxyribonucleic Acid (DNA)

While the broader class of planar aromatic molecules, such as certain acridines and anthracyclines, are well-documented for their ability to interact with DNA, specific studies detailing the interaction of 6-Amino-4,10-diazachrysene with DNA are not extensively available in the reviewed literature. The following subsections are based on the general principles of such interactions.

Mechanisms of DNA Intercalation and Binding Affinity

The planar structure of chrysene (B1668918) derivatives suggests a potential for DNA intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix. This mode of binding is characteristic of many polycyclic aromatic compounds. The affinity of such binding is influenced by factors including the molecule's size, aromatic surface area, and electrostatic interactions between the compound and the DNA backbone. For related compounds, binding affinities have been quantified, but specific binding constants (K_b) for this compound are not prominently reported. For instance, derivatives of 4-demethoxy-6,7-dideoxydaunomycinone, which share a tetracyclic core, have shown to intercalate with calf thymus DNA with binding constants in the range of 1.1 x 10^5 M⁻¹. nih.gov

Enzyme Inhibition Mechanisms at a Molecular Level

The inhibitory activity of this compound against specific enzymes has been a subject of scientific investigation.

Inhibition of Botulinum Neurotoxin Serotype A Light Chain (BoNT/A LC) Metalloprotease

Botulinum neurotoxins (BoNTs) are potent toxins, and their light chains (LC) are zinc-dependent metalloproteases that cleave SNARE proteins, thereby blocking neurotransmitter release. nih.gov The inhibition of the BoNT/A LC is a critical target for developing therapeutics against botulism. nih.gov While numerous small molecule inhibitors of BoNT/A LC have been identified, including cyclic peptides and quinolinol compounds, specific data on the inhibitory mechanism of this compound is not detailed in the available public literature. nih.govosti.gov General inhibition strategies often involve chelating the catalytic zinc ion in the active site or blocking the substrate-binding groove. osti.gov

Structure-Activity Relationships (SAR) for Enzyme-Targeted Inhibition

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For various classes of inhibitors, specific structural features are known to enhance activity. However, a detailed SAR study focusing on this compound and its derivatives as enzyme inhibitors is not readily found in the reviewed scientific literature. General principles from related heterocyclic compounds suggest that modifications to the aromatic rings and the position and nature of substituent groups can significantly impact inhibitory potency.

Antiparasitic Activity against Plasmodium falciparum (In Vitro)

The search for novel antimalarial agents is a global health priority. The in vitro activity of various chemical scaffolds against Plasmodium falciparum, the deadliest species of malaria parasite, is an active area of research.

Molecular Mechanisms Implicated in Parasite Growth Inhibition (e.g., β-hematin inhibition)

During its lifecycle in human red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by crystallizing it into an inert substance called hemozoin, which is structurally identical to β-hematin. nih.gov The inhibition of this β-hematin formation is a key mechanism of action for several antimalarial drugs, including chloroquine (B1663885). nih.gov Compounds that inhibit this process effectively cause a buildup of toxic heme, leading to parasite death. nih.gov While this is a known antimalarial strategy, specific studies confirming that this compound acts via β-hematin inhibition are not available in the reviewed literature.

Differential Efficacy against Chloroquine-Susceptible and Resistant Strains

Antiviral Activity (In Vitro Investigations)

While specific mechanistic studies focused solely on this compound are limited, research on the broader class of diazachrysene small molecules has elucidated their primary mechanism of action against the Ebola virus (EBOV). Diazachrysenes have demonstrated potent in vitro activity against EBOV, with some analogues showing efficacy in the sub-micromolar range. acs.orgresearchgate.net

The antiviral action of these compounds is attributed to their function as cationic amphiphilic drugs (CADs). This property facilitates their accumulation in the acidic compartments of the host cell, such as late endosomes and lysosomes. The proposed mechanism of Ebola virus inhibition by diazachrysenes involves the following key steps:

Lysosomotropic Activity: As CADs, diazachrysenes readily cross cell membranes in their neutral state. Upon entering acidic vesicles like lysosomes, they become protonated and trapped, leading to their accumulation.

Inhibition of Viral Entry: The Ebola virus relies on host cell endocytosis for entry. Following uptake into endosomes, the viral glycoprotein (B1211001) (GP) is cleaved by host cathepsins, a crucial step for viral membrane fusion. By accumulating in these compartments, diazachrysenes are thought to interfere with this process.

Blockade of Viral Fusion: The accumulation of diazachrysenes within endolysosomes is believed to inhibit the fusion of the viral envelope with the host cell membrane, a critical step for the release of the viral nucleocapsid into the cytoplasm. nih.gov This inhibition may be a result of direct effects on the fusion machinery or indirect effects related to the disruption of the endolysosomal environment.

It is important to note that while this mechanism is proposed for the diazachrysene class, further studies are required to confirm the specific interactions and inhibitory profile of this compound.

There is currently no specific in vitro data available to support a broad-spectrum antiviral potential of this compound against a diverse range of RNA viruses such as Rift Valley Fever virus, Dengue virus, Hepatitis C virus (HCV), or Human Immunodeficiency Virus-1 (HIV-1). While some diazachrysene-based derivatives have been investigated for broad-spectrum antiviral activity, these studies have not specifically reported on this compound. researchgate.net The development of broad-spectrum antivirals is an area of active research, with strategies often targeting conserved viral enzymes or host-cell pathways essential for the replication of multiple viruses. nih.govmdpi.comnews-medical.netkent.ac.uknih.gov Without specific experimental data, the antiviral spectrum of this compound beyond its activity against the Ebola virus remains unknown.

Aryl Hydrocarbon Receptor (AhR) Ligand Activity and Related Structure-Activity Relationships

There is no scientific literature available to suggest that this compound functions as a ligand for the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that binds to a wide variety of structurally diverse compounds, including environmental toxins and endogenous molecules. nih.govmdpi.com The binding of a ligand to the AhR initiates a signaling cascade that can lead to the expression of genes involved in xenobiotic metabolism and other cellular processes. The structural motifs typically associated with AhR ligands, such as planar polycyclic aromatic hydrocarbons, are not prominent in the this compound structure in a manner that would strongly predict AhR binding. nih.govmdpi.com Consequently, there are no reported structure-activity relationship studies for diazachrysene derivatives concerning AhR ligand activity.

Applications in Advanced Materials Science and Optoelectronics

Utilization as Building Blocks in Conjugated Polymer Systems

Derivatives of 4,10-diazachrysene (B1230801) serve as fundamental building blocks for creating larger, more complex conjugated systems. These systems are essential for the development of novel organic semiconductors and functional chromophores. researchgate.net The inherent properties of the diazachrysene core can be systematically tuned through chemical synthesis, allowing for the creation of materials with tailored electronic and photophysical characteristics for specific applications.

A key application of diazachrysene derivatives is in the synthesis of π-extended aza-polycyclic aromatic hydrocarbons (aza-PAHs). nii.ac.jp A notable example is the construction of a condensed azaperylene molecule. This is achieved through the intramolecular cyclization of a diazachrysene derivative featuring bromine substituents, accomplished via a direct arylation reaction. nii.ac.jp This synthetic strategy provides a straightforward method for producing aza-PAHs with extensive π-conjugation. nii.ac.jp The resulting azaperylene motif, which bears 10 fused benzene (B151609) rings, represents a novel structure among aza-PAHs. nii.ac.jp Due to its large π-conjugated system, this compound exhibits absorption and emission at long wavelengths. nii.ac.jp

The unique properties of diazachrysene-based compounds make them suitable for integration into various organic electronic devices. google.comdntb.gov.ua Aza-PAHs are recognized for their distinctive optical and semiconducting properties, which are crucial for the development of innovative materials for optoelectronics. nii.ac.jp The introduction of nitrogen atoms into the PAH structure enhances the material's stability and modifies its electronic energy levels, making these compounds attractive for applications in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nii.ac.jp The high thermal stability of some derivatives, allowing for purification by sublimation at high temperatures, further underscores their practicality for device fabrication. nii.ac.jp

Optoelectronic Device Applications

The tailored electronic and photophysical properties of diazachrysene derivatives have led to their exploration in specific optoelectronic applications, particularly in OLEDs and photovoltaic cells.

Diazachrysene derivatives have been evaluated for their performance in OLEDs, specifically for their charge transport capabilities. nii.ac.jp The nitrogen atoms in the aza-PAH structure lower the frontier orbital energy levels, which is a key feature for materials used in OLEDs. nii.ac.jp Certain synthesized tetraaryl diazachrysenes have been tested for their hole-blocking properties within OLED device structures. nii.ac.jpresearchgate.net This function is critical for confining charge carriers within the emissive layer of an OLED, thereby improving device efficiency. The investigation of molecular structure effects on opto-electronic properties is crucial for designing materials with high charge mobility and optimal energy levels for OLED applications. nih.govresearchgate.net

PropertyValue
Maximum Emission Wavelength (Film State) 697 nm
HOMO Energy Level -5.48 eV
LUMO Energy Level -2.87 eV
Optical Band Gap 2.61 eV
This table presents the photophysical and electronic properties of a condensed azaperylene motif synthesized from a diazachrysene derivative, as determined by experimental measurements and DFT calculations. nii.ac.jp

The electron-deficient nature of aza-PAHs, such as diazachrysene derivatives, makes them promising candidates for use as n-type semiconductors in organic photovoltaic (OPV) cells. nii.ac.jp The incorporation of nitrogen atoms lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which facilitates electron injection and transport, a critical requirement for n-type materials. While extensive research is ongoing, the fundamental electronic properties of these compounds align with the needs for developing efficient electron-accepting materials in OPVs. Pyrimidine derivatives, which also feature electron-deficient nitrogen-containing aromatic rings, are widely used in organic solar cells, indicating the potential of related aza-aromatic structures like diazachrysenes. researchgate.net

Role as Model Systems for Heteroatom-Doped Nanographenes

Large polycyclic heteroaromatic compounds, including diazachrysene derivatives, have gained a significant role as molecular model systems for heteroatom-doped nanographenes. nih.govnih.gov Nanographenes, which are nanoscale cutouts of graphene, are promising for next-generation semiconductor applications due to their finite band gaps that arise from quantum confinement. nih.govresearchgate.net

Supramolecular Chemistry and Self-Assembly

There is no available research that specifically investigates the role or application of 6-Amino-4,10-diazachrysene in the field of supramolecular chemistry or its self-assembly behavior.

Application as Asphaltene Model Compounds for Supramolecular Aggregation Studies

No published studies have been identified that utilize this compound as a model compound to study the supramolecular aggregation of asphaltenes. The scientific community has explored various other polycyclic aromatic hydrocarbons and heterocyclic compounds for this purpose, but research on this specific diazachrysene derivative in this context is absent from the current body of scientific literature.

Coordination Chemistry and Ligand Design

Information regarding the coordination chemistry of this compound and its potential as a ligand is not available.

Metal Complexation Studies and Spectroscopic Characterization of Complexes

There are no documented studies on the complexation of this compound with metal ions. Consequently, there is no data available regarding the spectroscopic characterization (e.g., UV-Vis, NMR, IR, or mass spectrometry) of any potential metal complexes involving this compound.

Chiral Ligand Design and Chiroptical Applications

The design of chiral ligands based on the this compound scaffold has not been reported in the available scientific literature. As a result, there are no findings on its chiroptical applications, such as in asymmetric catalysis or chiral sensing.

Future Research Directions and Concluding Perspectives

Emerging Synthetic Strategies and Methodological Advancements

The synthesis of complex N-heterocyclic aromatic compounds like 6-Amino-4,10-diazachrysene has traditionally relied on multi-step processes that can be arduous and limited in scope. However, the future of its synthesis is likely to be shaped by emerging strategies that prioritize efficiency, atom economy, and modularity.

One of the most promising avenues is the continued development and application of transition-metal-catalyzed cross-coupling reactions . These powerful methods allow for the precise and controlled formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for constructing the diazachrysene core. Future research will likely focus on developing novel catalyst systems with higher efficacy and broader substrate scope, enabling the synthesis of a wider range of functionalized diazachrysene derivatives.

Furthermore, C-H bond functionalization is emerging as a transformative strategy in organic synthesis. semanticscholar.orgbeilstein-journals.orgnih.gov Applying this approach to diazachrysene precursors could significantly shorten synthetic routes by allowing for the direct introduction of functional groups onto the aromatic scaffold, bypassing the need for pre-functionalized starting materials. The regioselective functionalization of C-H bonds on the diazachrysene core will be a key challenge and a major area of investigation.

Photoredox catalysis also presents exciting opportunities for the synthesis and functionalization of N-heterocycles. semanticscholar.orgbeilstein-journals.orgnih.gov By harnessing the energy of visible light, these reactions can proceed under mild conditions and offer unique reactivity patterns that are often complementary to traditional thermal methods. The application of photoredox catalysis could enable novel transformations on the diazachrysene skeleton, leading to the discovery of unprecedented derivatives.

A comparative overview of these emerging synthetic strategies is presented in the table below.

Synthetic StrategyAdvantagesPotential Challenges
Transition-Metal Catalysis High efficiency, broad scope, precise control.Catalyst cost and sensitivity, removal of metal residues.
C-H Bond Functionalization Increased atom economy, shorter synthetic routes. semanticscholar.orgbeilstein-journals.orgnih.govRegioselectivity control, harsh reaction conditions in some cases.
Photoredox Catalysis Mild reaction conditions, unique reactivity. semanticscholar.orgbeilstein-journals.orgnih.govLimited to photochemically active substrates, potential for side reactions.

Integration of Advanced Computational Design with Experimental Synthesis

The synergy between computational chemistry and experimental synthesis is poised to accelerate the discovery and optimization of diazachrysene derivatives with tailored properties. Advanced computational models can provide deep insights into the electronic structure, reactivity, and potential applications of these molecules, thereby guiding synthetic efforts towards the most promising targets.

Density Functional Theory (DFT) calculations can be employed to predict a wide range of molecular properties, including ionization potentials, electron affinities, and absorption/emission spectra. nih.gov This information is invaluable for designing new this compound derivatives with specific optoelectronic properties for applications in organic electronics. By simulating the effects of different substituents on the diazachrysene core, researchers can prioritize the synthesis of molecules with the highest potential.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of diazachrysene derivatives with their biological activity or material properties. These models can then be used to virtually screen large libraries of potential compounds, identifying candidates with a high probability of success before committing to their synthesis.

The integration of these computational tools with experimental validation creates a powerful feedback loop. Computational predictions can guide experimental design, while experimental results can be used to refine and improve the accuracy of the computational models. This iterative process of design, synthesis, and characterization will be crucial for the efficient development of new diazachrysene-based materials and probes.

Exploration of Novel Interdisciplinary Applications and Cross-Functional Research

The unique structural and electronic features of this compound make it a promising candidate for a wide range of applications that span multiple scientific disciplines. Future research will likely focus on exploring these novel applications and fostering collaborations between chemists, materials scientists, and biologists.

In the realm of materials science , the planar, electron-deficient nature of the diazachrysene core, coupled with the electron-donating amino group, suggests potential applications in organic electronics . Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). Their ability to engage in intermolecular hydrogen bonding and π-π stacking could also be exploited for the development of novel self-assembling materials with interesting electronic and photophysical properties.

The nitrogen atoms in the diazachrysene ring and the exocyclic amino group provide potential coordination sites for metal ions, opening up the possibility of using these molecules as chemosensors . Future work could focus on designing derivatives that exhibit a selective and sensitive response to specific metal ions or other analytes through changes in their fluorescence or absorption spectra.

In the biomedical field, the structural similarity of diazachrysenes to other DNA intercalators suggests that they could have applications in biotechnology and medicinal chemistry . Amino-functionalized derivatives could be explored as fluorescent probes for nucleic acids or as potential therapeutic agents. Cross-functional research involving chemists and biologists will be essential to evaluate the biological activity and potential applications of these compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.